The synthesis of CPUY192018 involves a multi-step organic synthesis process that typically includes the formation of key intermediates followed by final coupling reactions. While specific synthetic routes can vary, they generally focus on optimizing yield and purity through techniques such as chromatography.
The compound is synthesized to ensure high binding affinity to Keap1, which is essential for its function as an inhibitor. The synthesis process may include:
Technical details regarding the specific reagents and conditions used in the synthesis are often proprietary or detailed in specialized literature .
CPUY192018's molecular structure features several key functional groups that facilitate its interaction with the Keap1 protein. The compound's binding affinity is attributed to its ability to mimic the natural substrates of Nrf2, thus fitting into the Keap1 binding site effectively.
Data from crystallography studies indicate that CPUY192018 exhibits a strong binding affinity with an IC50 value of approximately 14.4 nM. This indicates a highly effective inhibition of the Keap1-Nrf2 interaction. The structural analysis often employs techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to elucidate detailed molecular configurations .
CPUY192018 primarily functions through non-covalent interactions with Keap1, disrupting its ability to mediate Nrf2 degradation. The mechanism involves:
Technical details regarding these reactions are often explored through biochemical assays such as fluorescence polarization assays or isothermal titration calorimetry (ITC), which measure binding interactions quantitatively .
The mechanism by which CPUY192018 exerts its effects involves several steps:
Data supporting this mechanism includes quantitative real-time PCR results showing significant upregulation of Nrf2 target genes such as HO-1 (heme oxygenase 1) and GPx2 (glutathione peroxidase 2) upon treatment with CPUY192018 .
CPUY192018 exhibits several notable physical and chemical properties:
Relevant analyses include assessments using Lipinski's Rule of Five to evaluate drug-likeness properties, indicating favorable characteristics for oral bioavailability .
CPUY192018 has potential applications in various scientific fields:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3